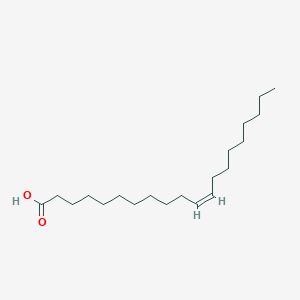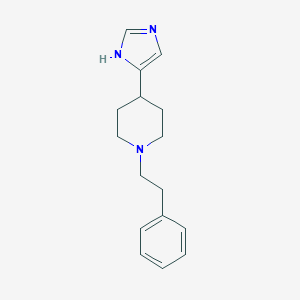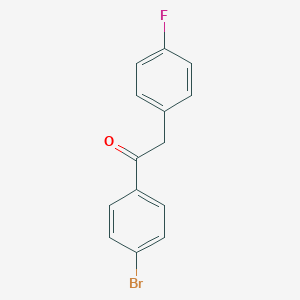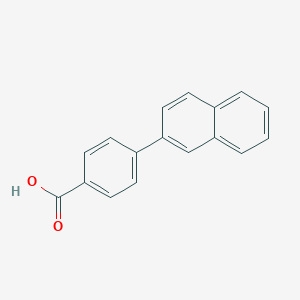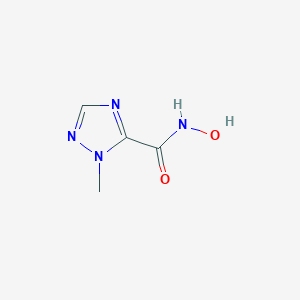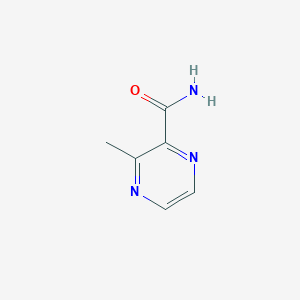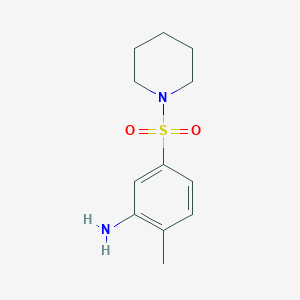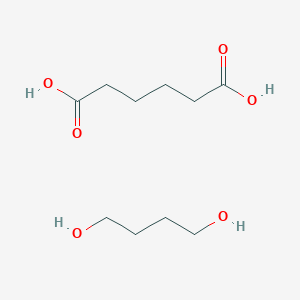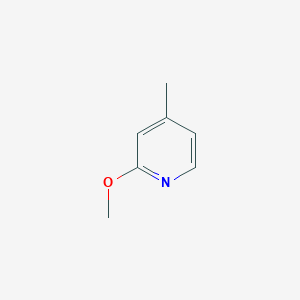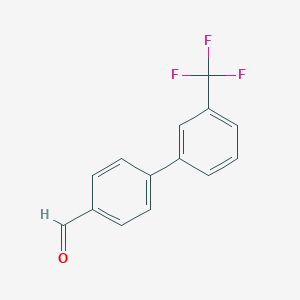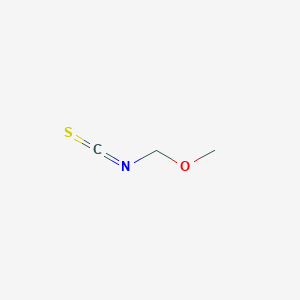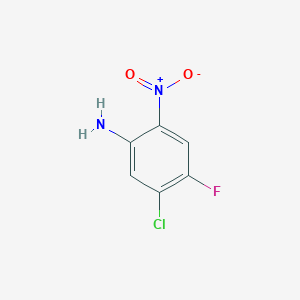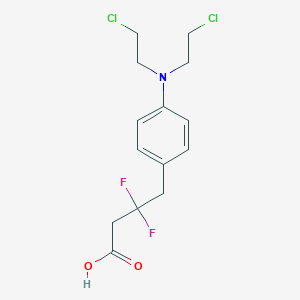
3,3-Difluorochlorambucil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorochlorambucil is a chemical compound that belongs to the class of nitrogen mustard compounds. It is a synthetic derivative of chlorambucil, which is an alkylating agent used in chemotherapy. 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 3,3-Difluorochlorambucil involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. 3,3-Difluorochlorambucil has also been shown to induce apoptosis, which is a programmed cell death mechanism.
Efectos Bioquímicos Y Fisiológicos
3,3-Difluorochlorambucil has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of genes involved in apoptosis and DNA repair. In vivo studies have demonstrated the efficacy of 3,3-Difluorochlorambucil in inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,3-Difluorochlorambucil is its potent anticancer activity. It has shown superior efficacy compared to other nitrogen mustard compounds. However, the synthesis of 3,3-Difluorochlorambucil is complex and requires specialized equipment and expertise. The compound is also highly reactive and toxic, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 3,3-Difluorochlorambucil. One area of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,3-Difluorochlorambucil. The development of combination therapies that can enhance the anticancer activity of 3,3-Difluorochlorambucil is also a promising area of research.
Conclusion:
In conclusion, 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves the alkylation of DNA, which leads to the inhibition of DNA replication and transcription. 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to other nitrogen mustard compounds. However, its synthesis is complex and requires specialized equipment and expertise. Future research on 3,3-Difluorochlorambucil should focus on the development of novel formulations, identification of biomarkers, and combination therapies.
Métodos De Síntesis
The synthesis of 3,3-Difluorochlorambucil involves the reaction of chlorambucil with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at low temperature and high pressure. The yield of 3,3-Difluorochlorambucil is around 60-70%.
Aplicaciones Científicas De Investigación
3,3-Difluorochlorambucil has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In preclinical studies, 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to chlorambucil and other nitrogen mustard compounds.
Propiedades
Número CAS |
103638-41-1 |
|---|---|
Nombre del producto |
3,3-Difluorochlorambucil |
Fórmula molecular |
C14H17Cl2F2NO2 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
4-[4-[bis(2-chloroethyl)amino]phenyl]-3,3-difluorobutanoic acid |
InChI |
InChI=1S/C14H17Cl2F2NO2/c15-5-7-19(8-6-16)12-3-1-11(2-4-12)9-14(17,18)10-13(20)21/h1-4H,5-10H2,(H,20,21) |
Clave InChI |
BUEVKJMGAZEULE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
Otros números CAS |
103638-41-1 |
Sinónimos |
3,3-difluorochlorambucil beta,beta-difluorochlorambucil CB 7103 CB-7103 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



